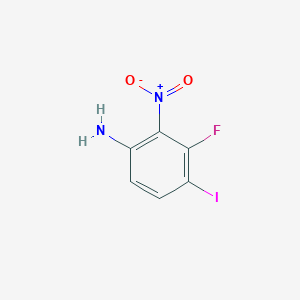

3-Fluoro-4-iodo-2-nitroaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-フルオロ-4-ヨード-2-ニトロアニリンは、分子式C6H4FIN2O2を持つ芳香族化合物です。これは、アニリン環に結合したフッ素、ヨウ素、ニトロ官能基の存在によって特徴付けられます。

製造方法

合成経路と反応条件

3-フルオロ-4-ヨード-2-ニトロアニリンの合成は、通常、市販のアニリン誘導体から出発する多段階反応を伴います。一般的な方法には以下が含まれます。

ニトロ化: アニリンはニトロ化されて2-ニトロアニリンを生成します。

フッ素化: 次に、ニトロアニリンは、SelectfluorまたはN-フルオロベンゼンスルホンイミドなどの試薬を使用してフッ素化されます。

ヨウ素化: 最後に、フッ素化されたニトロアニリンは、ヨウ素と過酸化水素または次亜塩素酸ナトリウムなどの適切な酸化剤を使用してヨウ素化されます

工業的製造方法

3-フルオロ-4-ヨード-2-ニトロアニリンの工業的製造には、大規模生産用に最適化された同様の合成経路が使用される場合があります。これには、均一な品質と収量を確保するための連続フローリアクターと自動システムの使用が含まれます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-iodo-2-nitroaniline typically involves multi-step reactions starting from commercially available aniline derivatives. One common method includes:

Nitration: Aniline is nitrated to form 2-nitroaniline.

Fluorination: The nitroaniline is then subjected to fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide.

Iodination: Finally, the fluorinated nitroaniline undergoes iodination using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反応の分析

反応の種類

3-フルオロ-4-ヨード-2-ニトロアニリンは、以下の化学反応を含むさまざまな化学反応を起こす可能性があります。

還元: ニトロ基は、塩化スズ(II)または塩酸中の鉄などの還元剤を使用してアミノ基に還元できます。

置換: ヨウ素原子は、適切な条件下でチオール、アミン、またはアルコキシドなどの他の求核剤と置換できます。

一般的な試薬と条件

還元: 塩酸中の塩化スズ(II)。

置換: チオール、アミン、またはアルコキシドなどの求核剤。

酸化: 過マンガン酸カリウムまたはその他の強い酸化剤。

生成される主要な生成物

還元: 3-フルオロ-4-ヨード-2-アミノアニリン。

置換: 使用する求核剤に応じて、さまざまな置換されたアニリン誘導体。

酸化: キノン誘導体

科学研究への応用

3-フルオロ-4-ヨード-2-ニトロアニリンは、科学研究でいくつかの用途があります。

化学: より複雑な有機分子の合成のためのビルディングブロックとして使用されます。

生物学: 酵素相互作用の研究や生物学的アッセイのプローブとして使用されます。

医学: 特に酵素阻害剤の設計における、薬物開発における潜在的な用途が調査されています。

科学的研究の応用

3-Fluoro-4-iodo-2-nitroaniline has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme interactions and as a probe for biological assays.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals .

作用機序

3-フルオロ-4-ヨード-2-ニトロアニリンの作用機序は、さまざまな分子標的との相互作用を伴います。

類似の化合物との比較

類似の化合物

3-フルオロ-2-ニトロアニリン: ヨウ素置換基がないため、特定の置換反応では反応性が低くなります。

4-フルオロ-2-ニトロアニリン: 構造は類似していますが、置換パターンが異なるため、反応性と用途が異なります。

2-ヨード-4-ニトロアニリン: フッ素置換基がないため、電子特性と反応性に影響します .

独自性

3-フルオロ-4-ヨード-2-ニトロアニリンは、アニリン環にフッ素、ヨウ素、およびニトロ基が組み合わされているため、独特です。この独自の置換パターンは、異なる電子特性と立体特性を付与し、特定の合成および研究用途に役立ちます。

類似化合物との比較

Similar Compounds

3-Fluoro-2-nitroaniline: Lacks the iodine substituent, making it less reactive in certain substitution reactions.

4-Fluoro-2-nitroaniline: Similar structure but different substitution pattern, leading to different reactivity and applications.

2-Iodo-4-nitroaniline: Lacks the fluorine substituent, affecting its electronic properties and reactivity .

Uniqueness

3-Fluoro-4-iodo-2-nitroaniline is unique due to the combination of fluorine, iodine, and nitro groups on the aniline ring. This unique substitution pattern imparts distinct electronic and steric properties, making it valuable for specific synthetic and research applications.

特性

分子式 |

C6H4FIN2O2 |

|---|---|

分子量 |

282.01 g/mol |

IUPAC名 |

3-fluoro-4-iodo-2-nitroaniline |

InChI |

InChI=1S/C6H4FIN2O2/c7-5-3(8)1-2-4(9)6(5)10(11)12/h1-2H,9H2 |

InChIキー |

JJYHZRJLMANJMQ-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C(=C1N)[N+](=O)[O-])F)I |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B11727435.png)

![Methyl[1-(4-methylphenyl)propan-2-yl]amine](/img/structure/B11727439.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11727443.png)

![{[(2-Aminophenyl)carbonyl]amino}acetate](/img/structure/B11727463.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11727472.png)

![N'-[(2-Chlorophenyl)methylidene]methoxycarbohydrazide](/img/structure/B11727505.png)

![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11727513.png)